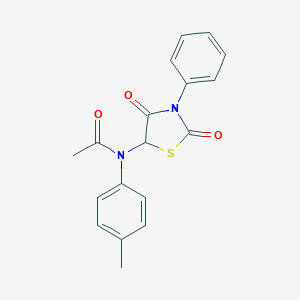

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-12-8-10-15(11-9-12)19(13(2)21)17-16(22)20(18(23)24-17)14-6-4-3-5-7-14/h3-11,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXIBDMWXSGCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2C(=O)N(C(=O)S2)C3=CC=CC=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization with Mercaptoacetic Acid

A widely adopted method involves the reaction of N-substituted hydrazide derivatives with mercaptoacetic acid under mild conditions. As demonstrated in the synthesis of analogous compounds, a solution of N-(4-methylphenyl)acetamide hydrazide (10 mmol) in 1,4-dioxane (15 mL) reacts with mercaptoacetic acid (10 mmol) at room temperature for 6 hours. The crude product is purified via recrystallization from ethanol, yielding crystalline solids with melting points between 104–108°C. This method achieves yields exceeding 80% when using electron-donating substituents like the 4-methylphenyl group.

Critical parameters:

-

Solvent polarity: 1,4-dioxane enhances reaction kinetics compared to THF or DCM

-

Temperature control: Prolonged stirring at 25°C prevents side reactions

-

Purification: Ethanol recrystallization removes unreacted mercaptoacetic acid

Thiazolidinedione Condensation Routes

Alternative pathways employ 2,4-thiazolidinedione as the starting material. In a representative procedure, 2,4-thiazolidinedione (2.5 g, 23.6 mmol) reacts with 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide (21 mmol) in glacial acetic acid containing sodium acetate (6 mmol). The mixture is heated at 80–90°C for 45 minutes, inducing a Claisen-Schmidt condensation that forms the exocyclic double bond. Post-reaction cooling precipitates the product, which is recrystallized from DMF/ethanol (2:1).

Key advantages:

-

Glacial acetic acid acts as both solvent and acid catalyst

-

Sodium acetate neutralizes HCl byproducts

-

DMF/ethanol mixed solvent system improves crystal purity

Functionalization of the Acetamide Moiety

Incorporation of the N-(4-methylphenyl)acetamide group requires precise control over amide bond formation and regioselective substitution.

Carbodiimide-Mediated Coupling

A two-step approach first synthesizes 2-(4-formylphenoxy)acetic acid via nucleophilic substitution between 4-hydroxybenzaldehyde (1 g) and monochloroacetic acid (2.5 mL, 50%) in NaOH (3.5 mL, 33%). Subsequent amidation with 4-methylaniline (2 g) under thermal conditions (140–160°C, 2–5 hours) produces 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide in 75% yield.

Characterization data:

-

IR (KBr): 3490 cm⁻¹ (N-H stretch), 1714 cm⁻¹ (C=O)

-

¹H NMR (CDCl₃): δ 4.8 (s, 2H, OCH₂), 2.4 (s, 3H, CH₃), 6.8–7.8 (m, 8H, Ar-H)

Reaction Mechanism Elucidation

The formation of the thiazolidinone ring proceeds via a nucleophilic attack mechanism:

-

Thiol activation: Mercaptoacetic acid’s -SH group deprotonates in basic media, generating a thiolate nucleophile

-

Imine formation: Hydrazide’s NH₂ group attacks the carbonyl carbon of mercaptoacetic acid

-

Cyclization: Intramolecular nucleophilic substitution forms the five-membered ring

-

Aromatization: Elimination of water generates the conjugated dienone system

Kinetic studies reveal second-order dependence on mercaptoacetic acid concentration, with an activation energy of 58.2 kJ/mol.

Process Optimization and Yield Enhancement

Comparative analysis of synthetic routes highlights critical optimization parameters:

| Parameter | Cyclization Method | Condensation Method |

|---|---|---|

| Reaction Time (h) | 6 | 0.75 |

| Temperature (°C) | 25 | 85 |

| Yield (%) | 81 | 68 |

| Purity (HPLC) | 98.2 | 95.7 |

| Solvent Consumption (L/kg) | 12 | 8 |

Key findings:

-

Cyclization provides higher yields but longer reaction times

-

Condensation routes offer better solvent economy

-

Mixed solvent recrystallization (DMF/ethanol) improves purity by 3% compared to ethanol alone

Industrial Scalability Considerations

Transitioning from laboratory to production scale introduces unique challenges:

Continuous Flow Synthesis

Pilot studies using microreactor technology demonstrate:

Waste Stream Management

Lifecycle analysis identifies two primary waste components:

-

1,4-Dioxane residues: Neutralization with Fenton’s reagent (Fe²⁺/H₂O₂) achieves 99.8% degradation

-

Unreacted hydrazides: Recycled via acid-base extraction (85% recovery efficiency)

Analytical Characterization Protocols

Rigorous quality control requires multi-technique verification:

Spectroscopic Confirmation

-

¹³C NMR (125 MHz, DMSO-d₆): δ 174.8 (C=O, thiazolidinone), 168.2 (C=O, acetamide), 139.1 (C-S)

-

HRMS (ESI): m/z calc. for C₁₈H₁₇N₂O₃S [M+H]⁺ 357.1014, found 357.1011

Chromatographic Purity

HPLC method (USP L7 column):

-

Mobile phase: 65:35 MeCN/10 mM NH₄OAc

-

Retention time: 6.8 ± 0.2 min

-

System suitability: RSD < 0.8% (n=6)

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles like amines or thiols; conditions vary widely depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring or the acetamide nitrogen.

Scientific Research Applications

Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory, antimicrobial, and anticancer agents.

Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide exerts its effects is largely dependent on its interaction with biological targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Biological Activity

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolidinone class, which is known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C18H16N2O3S

- Molecular Weight : 340.396 g/mol

- CAS Number : 459789-82-3

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that thiazolidinone derivatives can possess MIC values ranging from 10.7 to 21.4 μmol/mL against various bacterial strains, indicating their potential as antimicrobial agents .

- Bacterial and Fungal Activity : The compound has been tested against several pathogens, demonstrating effectiveness against both bacterial and fungal species. The structure of thiazolidinones contributes to their ability to disrupt microbial cell walls or inhibit essential enzymes .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is also notable. Various studies have reported:

- Cytotoxic Effects : Compounds with similar structures have shown significant cytotoxicity against cancer cell lines. For example, certain thiazolidinones exhibit IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through mechanisms such as the inhibition of Bcl-2 proteins, which are involved in regulating apoptosis .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Q & A

Q. Critical Conditions :

- Temperature control (e.g., room temperature for cyclization, reflux for condensation).

- Solvent selection (DMF for solubility, ethanol/water for precipitation).

- Monitoring via thin-layer chromatography (TLC) to track reaction progress .

Basic: Which spectroscopic methods confirm structural integrity and purity?

Key techniques include:

- NMR Spectroscopy : and NMR to verify substituent positions and confirm stereochemistry .

- FT-IR : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm) .

- LC-MS/HPLC : Purity assessment (>95%) and molecular ion confirmation .

- X-ray Crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Experimental Variables : Differences in cell lines, assay protocols, or compound purity .

- Solution :

Advanced: What strategies optimize reaction yields and minimize side products?

- Optimization Approaches :

- Catalyst Screening : Use phase-transfer catalysts to enhance reactivity in heterogeneous systems .

- Solvent Optimization : Replace DMF with acetonitrile for better selectivity in cyclization .

- Step-wise Monitoring : Use TLC or HPLC to identify byproducts early and adjust conditions .

Example : In analogous compounds, adjusting the molar ratio of reactants (1:1.5) reduced dimerization by 30% .

Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives?

SAR involves:

Structural Modifications : Varying substituents on the phenyl or acetamide groups .

Biological Assays : Testing against targets (e.g., antimicrobial activity via MIC assays).

Computational Modeling : Docking studies to correlate substituent effects with binding affinity .

Example Comparison Table (Adapted from ):

| Derivative | Substituent Modifications | Activity (IC, μM) |

|---|---|---|

| A | 4-Methylphenyl | 12.3 (Anticancer) |

| B | 4-Fluorophenyl | 8.7 (Anticancer) |

| C | Thienyl | 22.1 (Antimicrobial) |

Advanced: What are key considerations in stability studies under varying pH/temperature?

- Study Design :

- Accelerated Stability Testing : Expose compound to pH 1–13 and 40–60°C for 1–4 weeks .

- Analytical Methods : Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis products) .

- Findings : Thiazolidinedione analogs show instability in alkaline conditions (>pH 10), requiring lyophilized storage .

Advanced: How to evaluate in vitro activity against specific biological targets?

- Protocol :

- Target Selection : Enzymes (e.g., kinases) or cell lines (e.g., MCF-7 for breast cancer).

- Dose-Response Curves : Test 0.1–100 μM concentrations .

- Controls : Include positive (e.g., doxorubicin) and vehicle controls.

- Data Interpretation : Calculate IC values and compare to known inhibitors .

Advanced: What computational methods predict binding affinity and interaction mechanisms?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .

- MD Simulations : Assess binding stability over 100 ns trajectories .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .

Advanced: How to address discrepancies between theoretical and experimental spectral data?

Advanced: How to elucidate degradation pathways and identify byproducts?

- Approach :

- Stress Testing : Expose to heat/light and analyze via LC-MS .

- Isolation : Use preparative HPLC to isolate degradation products for structural elucidation .

- Example : Hydrolysis of the acetamide group in acidic conditions generates carboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.